



Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Pyrimido-Oxazepine Derivatives

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Compound of Interest		
Compound Name:	1h-Pyrimido[1,6-c][1,3]oxazepine	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of pyrimido-oxazepine derivatives, a promising class of compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology. This document outlines the key structural features influencing their biological activity, detailed protocols for their synthesis and biological evaluation, and visual representations of relevant signaling pathways and experimental workflows.

Introduction

Pyrimido-oxazepine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating potent inhibitory activity against various protein kinases implicated in cancer progression. These kinases, including Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and Epidermal Growth Factor Receptor (EGFR), are crucial regulators of cell signaling pathways that control cell proliferation, differentiation, and survival. Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The SAR studies of pyrimido-oxazepine derivatives aim to elucidate the relationship between their chemical structure and their inhibitory potency and selectivity, thereby guiding the design of more effective and safer drug candidates.



Data Presentation: SAR of Pyrimido-Oxazepine Derivatives

The following tables summarize the quantitative SAR data for a series of pyrimido-oxazepine derivatives against key kinase targets. The data highlights how modifications to the core scaffold and its substituents impact inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50).

Table 1: SAR of Pyrimido[4,5-b][1][2]oxazepine Derivatives as Aurora and FLT-3 Kinase Inhibitors

Compoun d ID	R1	R2	Aurora A (IC50, μM)	Aurora Β (IC50, μM)	FLT-3 (IC50, μM)	Referenc e
1	Н	Phenyl	0.8	1.2	0.5	[1]
2	Н	4- Fluorophen yl	0.5	0.9	0.3	[1]
3	Н	3- Aminophen yl	0.3	0.6	0.2	[1]
4	СНЗ	Phenyl	1.5	2.1	1.1	[1]

This data is illustrative and compiled from published research. Actual values may vary based on experimental conditions.

Table 2: SAR of Pyrimido[4,5-b]-1,4-benzoxazepine Derivatives as EGFR Kinase Inhibitors



Compound ID	R	Cellular EGFR Phosphorylation (IC50, µM)	Reference
5a	3-Ethynylaniline	0.69	[3]
5b	3-Amino-4- methylaniline	0.47	[3]

These compounds demonstrate potent inhibition of EGFR in cellular assays, indicating their potential as anti-cancer agents.

Experimental Protocols

Protocol 1: General Synthesis of 2,4-Disubstituted Pyrimido[4,5-b][1][2]oxazepines

This protocol describes a general method for the synthesis of the pyrimido-oxazepine core structure, which can be adapted to produce a variety of derivatives for SAR studies.

Materials:

- 2-Amino-4-chloropyrimidine-5-carbaldehyde
- Substituted 2-aminophenol
- Sodium triacetoxyborohydride
- Dichloroethane (DCE)
- N,N-Diisopropylethylamine (DIPEA)
- Appropriate amine for substitution at C4-position
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)



 Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

- Reductive Amination:
 - To a solution of 2-amino-4-chloropyrimidine-5-carbaldehyde (1.0 eq) in dichloroethane (DCE), add the substituted 2-aminophenol (1.1 eq).
 - Stir the mixture at room temperature for 30 minutes.
 - Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 16 hours.
 - Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane (DCM).
 - o Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash chromatography to obtain the intermediate secondary amine.

· Cyclization:

- Dissolve the intermediate from the previous step in a suitable solvent such as dioxane.
- Add a base, for example, potassium carbonate (2.0 eq).
- Heat the mixture to reflux (approximately 100 °C) for 12-24 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry over sodium sulfate, and concentrate.



- Purify the crude product by flash chromatography to yield the pyrimido-oxazepine core.
- Nucleophilic Aromatic Substitution:
 - Dissolve the chlorinated pyrimido-oxazepine intermediate (1.0 eq) in a suitable solvent like n-butanol.
 - Add the desired primary or secondary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
 - Heat the reaction mixture to 100-120 °C for 4-12 hours.
 - Monitor the reaction progress by TLC or LC-MS.
 - After completion, cool the mixture and remove the solvent under reduced pressure.
 - Purify the residue by flash chromatography or preparative HPLC to obtain the final 2,4disubstituted pyrimido-oxazepine derivative.
- Deprotection (if applicable):
 - If the introduced amine contains a protecting group (e.g., Boc), dissolve the compound in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (e.g., 1:1 v/v).
 - Stir at room temperature for 1-2 hours.
 - Remove the solvent and TFA under reduced pressure to yield the deprotected final product.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized pyrimido-oxazepine derivatives against target kinases like Aurora A, FLT3, or EGFR.

Materials:

Recombinant human kinase (e.g., Aurora A, FLT3, EGFR)



- Kinase-specific substrate (e.g., Kemptide for Aurora A, Poly(Glu, Tyr) 4:1 for EGFR)
- Adenosine triphosphate (ATP), [y-33P]ATP
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)
- Test compounds (pyrimido-oxazepine derivatives) dissolved in DMSO
- 96-well filter plates
- Scintillation counter

Procedure:

- Compound Preparation:
 - Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is
 10 mM, diluted to the desired final concentrations.
- Kinase Reaction:
 - In a 96-well plate, prepare the kinase reaction mixture containing the kinase assay buffer,
 the specific substrate, and the recombinant kinase enzyme.
 - Add the serially diluted test compounds to the wells. Include a positive control (kinase + substrate, no inhibitor) and a negative control (substrate, no kinase).
 - Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP. The final ATP concentration should be close to the Km value for the specific kinase.
 - Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes).
- Termination and Detection:
 - Stop the reaction by adding an equal volume of 3% phosphoric acid.
 - Transfer the reaction mixture to a 96-well filter plate.



- Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [y-33P]ATP.
- Dry the filter plate and add scintillation cocktail to each well.
- Measure the radioactivity in each well using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cellular EGFR Phosphorylation Assay

This protocol describes a cell-based assay to evaluate the ability of pyrimido-oxazepine derivatives to inhibit EGFR autophosphorylation in a cellular context.[3]

Materials:

- A431 human epidermoid carcinoma cells (overexpress EGFR)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Epidermal Growth Factor (EGF)
- Test compounds (pyrimido-oxazepine derivatives)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibodies: anti-phospho-EGFR (Tyr1173) and anti-total-EGFR
- Enzyme-linked immunosorbent assay (ELISA) kit or Western blotting reagents
- 96-well cell culture plates



Procedure:

- Cell Culture and Treatment:
 - Seed A431 cells in 96-well plates and allow them to adhere overnight.
 - Starve the cells in serum-free medium for 4-6 hours.
 - Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.
- EGFR Activation:
 - Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37 °C to induce EGFR autophosphorylation.
- Cell Lysis:
 - Wash the cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells by adding ice-cold lysis buffer to each well.
 - Incubate on ice for 15-30 minutes.
 - Centrifuge the plates to pellet cell debris and collect the supernatant (cell lysate).
- Detection of EGFR Phosphorylation:
 - ELISA-based detection:
 - Use a sandwich ELISA kit with a capture antibody specific for total EGFR and a detection antibody specific for phospho-EGFR (Tyr1173).
 - Follow the manufacturer's instructions to quantify the amount of phosphorylated EGFR relative to the total EGFR in each sample.
 - Western blot analysis:
 - Determine the protein concentration of the cell lysates.



- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against phospho-EGFR and total EGFR, followed by HRP-conjugated secondary antibodies.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
- Data Analysis:
 - Calculate the percentage of inhibition of EGFR phosphorylation for each compound concentration compared to the EGF-stimulated control.
 - Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

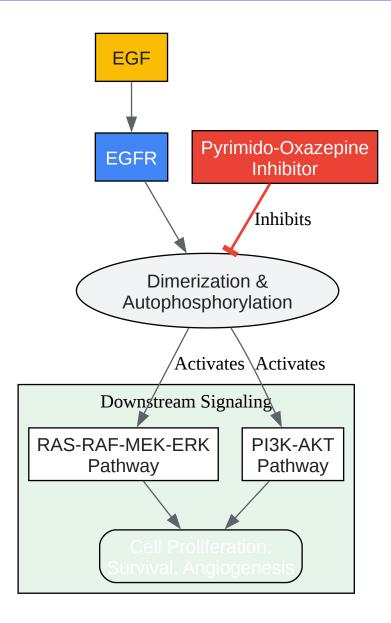
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the SAR studies of pyrimido-oxazepine derivatives.



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Caption: Experimental workflow for SAR studies of pyrimido-oxazepine derivatives.





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Caption: Inhibition of the EGFR signaling pathway by pyrimido-oxazepine derivatives.

Conclusion

The pyrimido-oxazepine scaffold represents a promising starting point for the development of novel kinase inhibitors. The presented SAR data, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of drug discovery. By systematically exploring the chemical space around this core structure, it is possible to design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties. The provided workflows and signaling pathway diagrams offer a clear visual guide



for understanding the experimental process and the mechanism of action of these compounds. Further investigation into this class of molecules is warranted to unlock their full therapeutic potential.

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References

- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
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